molecular formula C6H3ClFNO B577968 4-Chloro-3-fluoropicolinaldehyde CAS No. 1260878-78-1

4-Chloro-3-fluoropicolinaldehyde

Cat. No.: B577968
CAS No.: 1260878-78-1
M. Wt: 159.544
InChI Key: NFGGDPYDUVFSCH-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoropicolinaldehyde (CAS: N/A; molecular formula: C₆H₃ClFNO) is a halogenated pyridine derivative featuring a chloro group at the 4-position, a fluoro group at the 3-position, and an aldehyde functional group at the 2-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and electron-withdrawing halogen substituents, which enhance its utility in cross-coupling reactions and nucleophilic additions .

Properties

IUPAC Name

4-chloro-3-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGGDPYDUVFSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260878-78-1
Record name 4-chloro-3-fluoropyridine-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoropicolinaldehyde can be synthesized through several methods. One common approach involves the chlorination and fluorination of picolinaldehyde. The reaction typically employs reagents such as thionyl chloride and hydrogen fluoride under controlled conditions to achieve the desired substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoropicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-3-fluoropicolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoropicolinaldehyde involves its interaction with various molecular targets. In biochemical applications, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-chloro-3-fluoropicolinaldehyde with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications:

Detailed Analysis

Substituent Effects: The chloro and fluoro groups in this compound synergistically increase the electron-deficient nature of the pyridine ring, enhancing its reactivity in Suzuki-Miyaura couplings and Ullmann reactions compared to mono-halogenated analogs like 4-chloropicolinaldehyde . Fluorine at the 3-position contributes to improved lipophilicity and metabolic stability, making the compound advantageous in drug design compared to non-fluorinated derivatives.

Applications :

  • Unlike 4-chloropicolinaldehyde (used primarily in small-molecule synthesis), the fluorinated variant is speculated to play a role in fluorinated API (Active Pharmaceutical Ingredient) synthesis, leveraging fluorine’s bioisosteric effects.

Research Findings and Limitations

  • Thermal Stability : Fluorine’s electronegativity may reduce thermal stability compared to 4-chloropicolinaldehyde, though experimental data are pending.

Biological Activity

4-Chloro-3-fluoropicolinaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Its unique structural features allow it to interact with various biological targets, making it a valuable compound in the development of biochemical probes and therapeutic agents.

The molecular formula of this compound is C_6H_4ClFNO, with a molecular weight of approximately 161.55 g/mol. The compound features a pyridine ring with a chloro group at the 4-position and a fluoro group at the 3-position, along with an aldehyde functional group. This configuration influences its reactivity and interaction with biological systems.

Property Value
Molecular FormulaC₆H₄ClFNO
Molecular Weight161.55 g/mol
Functional GroupsAldehyde, Halogens
Structural ClassPicolinaldehyde

The mechanism of action for this compound primarily involves its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, potentially altering the function or activity of target molecules such as enzymes and receptors. The specific pathways engaged depend on the context of its application, such as enzyme inhibition or receptor modulation.

Applications in Medicinal Chemistry

Research indicates that derivatives of this compound show promise in developing new therapeutic agents. The compound has been explored for its potential anti-cancer properties, particularly against various human cancer cell lines. For example, studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against HeLa cells, showcasing their potential as lead compounds in cancer treatment .

Case Studies

  • Antiproliferative Activity : In a study assessing the biological activity of modified rigidin-inspired compounds derived from this compound, researchers found that these derivatives retained substantial antiproliferative effects against HeLa cells with GI50 values in the low nanomolar range. This suggests that modifications to the structure can enhance biological efficacy while maintaining low toxicity to normal cells .
  • Enzyme Inhibition : Another study highlighted the role of this compound in inhibiting specific enzymes involved in metabolic pathways. The compound's ability to form covalent bonds with enzyme active sites was linked to its potential as a therapeutic agent against metabolic disorders.

Research Findings

Recent research has focused on synthesizing and characterizing derivatives of this compound to explore their biological activities further. These studies often involve:

  • Synthesis Methods : Common synthetic routes include nucleophilic substitution reactions and oxidation processes that yield various bioactive derivatives.
  • Biological Assays : Evaluating the biological activity through cell viability assays, enzyme kinetics studies, and receptor binding affinity tests.
Study Focus Findings
Antiproliferative ActivitySignificant activity against HeLa cells
Enzyme InhibitionCovalent bond formation with enzyme active sites
Synthesis MethodsNucleophilic substitution and oxidation

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